2-Methyl-3-[6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine
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Overview
Description
2-Methyl-3-[6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine is a complex heterocyclic compound. It is composed of multiple fused rings, including isoxazole, triazole, thiadiazole, and imidazopyridine moieties. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, hydrazonoyl halides can react with alkyl carbothioates, carbothioamides, and other intermediates in the presence of triethylamine . The reaction conditions often include refluxing in ethanol or other solvents, with catalysts such as piperidine to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, aldehydes, and halogenated aromatics . Reaction conditions often involve refluxing in solvents like ethanol or acetonitrile, with catalysts such as piperidine or triethylamine .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Methyl-3-[6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine involves interactions with specific molecular targets. These targets include enzymes and receptors involved in biological pathways. For instance, the compound can inhibit urease, an enzyme found in various microorganisms, by binding to its active site and preventing its catalytic activity . This inhibition disrupts the microorganism’s metabolism, leading to its death.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole-thiadiazole core and exhibit comparable pharmacological activities.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: These compounds have a fused triazole-tetrazine ring system and are used in various applications, including as energetic materials.
Imidazole-containing compounds: These compounds, like imidazopyridines, have similar structural features and are used in drug development.
Uniqueness
2-Methyl-3-[6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C15H11N7OS |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
5-methyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2-oxazole |
InChI |
InChI=1S/C15H11N7OS/c1-8-7-10(20-23-8)14-19-22-13(17-18-15(22)24-14)12-9(2)16-11-5-3-4-6-21(11)12/h3-7H,1-2H3 |
InChI Key |
MAQKOANEXSEOTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C2=NN3C(=NN=C3S2)C4=C(N=C5N4C=CC=C5)C |
Origin of Product |
United States |
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